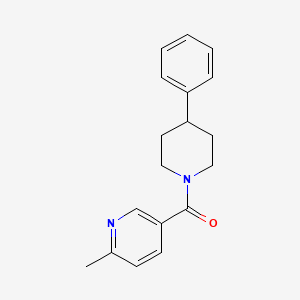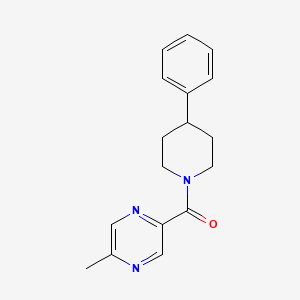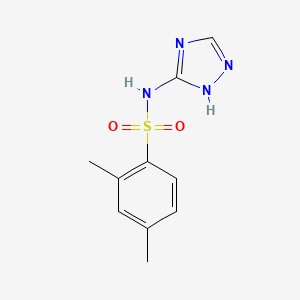![molecular formula C19H23F3N2O2 B7499088 N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAC is a derivative of adamantane and is a potent inhibitor of the acid-sensing ion channel 1a (ASIC1a), which is involved in various physiological and pathological processes.
Mechanism of Action
ASIC1a is a proton-gated ion channel that is activated by low extracellular pH. The activation of ASIC1a leads to an influx of cations, including Na+ and Ca2+, which can trigger various cellular responses. N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide inhibits ASIC1a by binding to a specific site on the channel and preventing its activation. This inhibition of ASIC1a leads to a reduction in the influx of cations and subsequent cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can reduce the release of glutamate, a neurotransmitter involved in various physiological processes. In vivo studies have shown that this compound can reduce neuronal damage and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for ASIC1a. However, this compound's hydrophobic nature and low solubility in aqueous solutions can make it challenging to work with in certain experimental settings. Additionally, this compound's inhibitory effects on other ion channels, such as ASIC1b, can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide research, including the development of more potent and selective ASIC1a inhibitors, the investigation of this compound's effects on other diseases, such as cancer and epilepsy, and the exploration of this compound's potential as a therapeutic agent in clinical trials.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to inhibit ASIC1a makes it a valuable tool for studying the physiological and pathological roles of this ion channel. Further research is needed to fully understand this compound's mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde with adamantane-1-carboxylic acid hydrazide in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by a reduction reaction to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity of the compound can be confirmed using spectroscopic techniques.
Scientific Research Applications
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemic stroke, traumatic brain injury, and neuropathic pain. ASIC1a has been shown to play a crucial role in the pathophysiology of these diseases, and this compound's ability to inhibit ASIC1a makes it a promising drug candidate.
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2/c20-19(21,22)11-26-16-6-12(1-2-23-16)10-24-17(25)18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYHLSQUIJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)





![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
